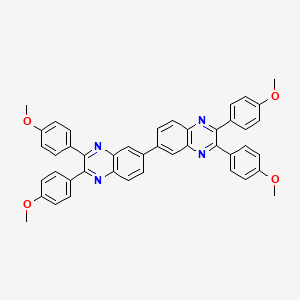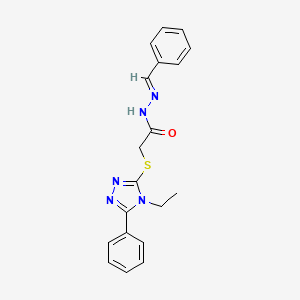
2,2',3,3'-Tetrakis(4-methoxyphenyl)-6,6'-biquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,3’-Tetrakis(4-methoxyphenyl)-6,6’-biquinoxaline is a complex organic compound characterized by its unique structure, which includes multiple methoxyphenyl groups attached to a biquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’-Tetrakis(4-methoxyphenyl)-6,6’-biquinoxaline typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzil with o-phenylenediamine under acidic conditions to form the quinoxaline core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’-Tetrakis(4-methoxyphenyl)-6,6’-biquinoxaline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,2’,3,3’-Tetrakis(4-methoxyphenyl)-6,6’-biquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 2,2’,3,3’-Tetrakis(4-methoxyphenyl)-6,6’-biquinoxaline involves its interaction with molecular targets through its quinoxaline core and methoxyphenyl groups. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,3’-Tetrakis(4-methoxyphenyl)thiirane
- 2,2’,3,3’-Tetrakis(4-methoxyphenyl)butanedinitrile
Comparison
2,2’,3,3’-Tetrakis(4-methoxyphenyl)-6,6’-biquinoxaline is unique due to its biquinoxaline core, which provides distinct electronic properties compared to other similar compounds. The presence of multiple methoxyphenyl groups also enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C44H34N4O4 |
|---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
6-[2,3-bis(4-methoxyphenyl)quinoxalin-6-yl]-2,3-bis(4-methoxyphenyl)quinoxaline |
InChI |
InChI=1S/C44H34N4O4/c1-49-33-15-5-27(6-16-33)41-43(29-9-19-35(51-3)20-10-29)47-39-25-31(13-23-37(39)45-41)32-14-24-38-40(26-32)48-44(30-11-21-36(52-4)22-12-30)42(46-38)28-7-17-34(50-2)18-8-28/h5-26H,1-4H3 |
InChI Key |
VVWXQXJKRHESNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(C(=N5)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N=C2C8=CC=C(C=C8)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexyl 4-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate](/img/structure/B11684034.png)
![Methyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11684036.png)
![Heptyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11684047.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684054.png)
![(2Z)-N-acetyl-6-chloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11684072.png)
![3-methyl-7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11684083.png)
![(2E)-2-(4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11684090.png)
![(2E)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11684094.png)
![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684099.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11684107.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11684111.png)
![N-cyclohexyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11684121.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11684129.png)

